molecular formula C20H18FNO4 B6133588 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B6133588
M. Wt: 355.4 g/mol
InChI Key: GETQOAYBTWPTHQ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 is a curcumin analog, which means that it is structurally similar to curcumin, a natural compound found in turmeric. However, EF24 has been found to have superior bioavailability and greater potency than curcumin, making it a promising candidate for the development of new drugs.

Mechanism of Action

4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its effects through multiple mechanisms of action. One of the primary mechanisms is the inhibition of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer. 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one also activates the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. Furthermore, 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of STAT3, a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the invasion and metastasis of cancer cells. 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to improve endothelial function and to reduce inflammation in the cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one for lab experiments is its high potency and bioavailability, which allows for lower doses to be used and reduces the risk of toxicity. Additionally, 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to have a favorable safety profile and is well-tolerated in animal studies. However, one of the limitations of 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are numerous potential future directions for research on 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one-based drugs for the treatment of cancer and inflammation. Another potential direction is the investigation of the effects of 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one and to identify potential side effects and interactions with other drugs.

Synthesis Methods

4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a multi-step process that involves the condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by cyclization and oxidation. The final product is obtained after purification and isolation.

Scientific Research Applications

4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to have potent anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system.

properties

IUPAC Name

(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-3-24-17-10-5-13(12-18(17)25-4-2)11-16-20(23)26-19(22-16)14-6-8-15(21)9-7-14/h5-12H,3-4H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQOAYBTWPTHQ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

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